molecular formula C11H12N4 B2688723 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile CAS No. 2034376-87-7

1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile

Cat. No. B2688723
CAS RN: 2034376-87-7
M. Wt: 200.245
InChI Key: MRWIHCUSSLMHAZ-UHFFFAOYSA-N
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Description

“1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile” is a complex organic compound that contains a pyrimidine ring and an azetidine ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Azetidine is a four-membered cyclic amine, less strained than three-membered aziridine, thus showing fewer exceptional properties associated with aziridines .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, and the formation of the azetidine ring. The exact synthetic route would depend on the specific substituents and their positions on the rings .


Molecular Structure Analysis

The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The cyclopropyl group is a three-membered carbon ring.


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, compounds containing azetidine rings can exhibit unique properties due to the ring strain and the presence of a nitrogen atom .

Scientific Research Applications

Antibacterial and Antifungal Activities

Pyrimidine derivatives have shown significant promise in combating microbial infections. Studies have demonstrated the efficient synthesis of various pyrimidine derivatives, which were then evaluated for their antibacterial and antifungal properties. For instance, the novel synthesis of pyrazolo[3,4-d]pyrimidine derivatives exhibited notable antibacterial activity (Rostamizadeh et al., 2013). Another study reported the synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, highlighting their potential as antimicrobial agents (Al-Abdullah et al., 2011).

Anticancer Activities

Pyrimidine derivatives have also been explored for their anticancer potentials. A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized and showed potent anticancer activities against various human cancer cell lines (Radwan et al., 2020). This indicates the potential application of pyrimidine derivatives in developing new anticancer therapies.

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic compounds using pyrimidine as a core structure. These studies aim to explore the chemical diversity and potential biological activities of these compounds. For example, a study detailed the synthesis of fused and non-fused heterocyclic systems with potent antioxidant activity from pyrimidine derivatives (Salem et al., 2016).

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-4-8-5-15(6-8)11-3-10(9-1-2-9)13-7-14-11/h3,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIHCUSSLMHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC(C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile

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